Ethyl 3-(4-cyanophenyl)propanoate
Overview
Description
Ethyl 3-(4-cyanophenyl)propanoate is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Enantiomers and Derivatives : Ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized, and its enantiomers were separated for the preparation of protected derivatives. This process is crucial in the synthesis of chiral compounds used in pharmaceuticals (Solymár, Kanerva, & Fülöp, 2004).
Organometallic Chemistry : Research demonstrates the synthesis of Ethyl 3‐(p‐Cyanophenyl)Propionate using a process that involves halogen compounds and metal-catalyzed reactions. This is significant in the field of organometallic chemistry, contributing to the development of new synthetic methods (Jensen, Kneisel, & Knochel, 2003).
Pharmaceutical Synthesis : The compound plays a role in the synthesis of Dabigatran Etexilate, an important anticoagulant medication. This showcases its utility in the creation of complex pharmaceutical molecules (Huansheng, 2013).
Material Science and Crystallography : A study involving Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates highlighted the role of nonhydrogen bonding interactions in crystal packing, which is significant for understanding molecular interactions in solid-state materials (Zhang, Wu, & Zhang, 2011).
Polymorphism in Pharmaceuticals : The polymorphic forms of a compound related to Ethyl 3-(4-cyanophenyl)propanoate were studied, which is crucial for pharmaceutical development as polymorphism can affect drug stability and efficacy (Vogt, Williams, Johnson, & Copley, 2013).
Photophysicochemical Properties : The synthesis and characterization of Zinc(II) and Chloroindium(III) Phthalocyanines bearing Ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups were investigated, highlighting its applications in the study of photophysical and photochemical properties, which is important in material science and photodynamic therapy (Kuruca, Köksoy, Karapınar, Durmuş, & Bulut, 2018).
Mechanism of Action
Target of Action
Ethyl 3-(4-cyanophenyl)propanoate is a chemical compound with the molecular formula C12H13NO2
Pharmacokinetics
A related compound, ethyl 3-(4-cyanophenyl)-3-oxopropanoate, is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier
Action Environment
It is generally recommended to store such compounds in a dry, cool, and well-ventilated place .
Properties
IUPAC Name |
ethyl 3-(4-cyanophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUZQCWYRBYXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465768 | |
Record name | ethyl 3-(4-cyanophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116460-89-0 | |
Record name | ethyl 3-(4-cyanophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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